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  • Product: N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
  • CAS: 878427-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Chemical Properties of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Abstract: N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a molecule of significant interest due to its unique combination of a reactive furan aldehyde and a stable sulfonamide moiety. As this compound is no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a molecule of significant interest due to its unique combination of a reactive furan aldehyde and a stable sulfonamide moiety. As this compound is not extensively documented in publicly available literature, this guide provides a comprehensive predictive analysis of its chemical properties, stability, and reactivity. By dissecting the molecule into its constituent functional groups, we can infer its behavior, offering a foundational understanding for researchers in medicinal chemistry and materials science. This document outlines a plausible synthetic route, predicts key physicochemical and spectroscopic characteristics, and discusses the anticipated reactivity, thereby establishing a robust framework for future empirical investigation.

Introduction and Molecular Structure Analysis

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a bespoke chemical entity that marries three distinct functional groups: a 5-formylfuran-2-yl group, a central N-methyl amine, and a methanesulfonamide cap. The synergy of these components suggests a molecule with a rich and varied chemical profile, suitable for a range of applications, from a versatile building block in organic synthesis to a potential scaffold in drug discovery.

The core of the molecule is a furan ring, an aromatic five-membered heterocycle. The presence of an aldehyde (formyl) group at the 5-position and a methylene bridge at the 2-position creates a highly functionalized and reactive platform. The aldehyde is a well-known electrophilic center, while the furan ring itself possesses diene character and is susceptible to specific electrophilic substitutions.[1] The methanesulfonamide group is a common pharmacophore known for its chemical stability and ability to participate in hydrogen bonding (though alkylation on the nitrogen, as in this case, mitigates this).

The central nitrogen atom is tertiary, bonded to the furfuryl methyl group, a methyl group, and the sulfonyl group. This N-methylation is a critical structural feature that will influence the molecule's steric environment, basicity, and reactivity compared to a secondary sulfonamide.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are paramount for its handling, formulation, and biological activity. Based on the constituent functional groups, we can predict the following properties for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H11NO4SBased on structural components.
Molecular Weight 217.24 g/mol Sum of atomic weights.
Appearance Likely a pale yellow to brown solid or oilFuran aldehydes are often colored and can darken on standing.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF, acetone).The molecule possesses both polar (formyl, sulfonamide) and nonpolar (furan ring, methyl groups) regions. Analogy to similar structures like 5-methylfurfural suggests some water solubility.[2]
LogP (Octanol/Water Partition Coefficient) ~1.0 - 2.0Estimated based on similar functionalized furans and sulfonamides.[3][4] This suggests moderate lipophilicity.
Boiling Point High; likely decomposes before boiling at atmospheric pressure.The presence of polar functional groups and a relatively high molecular weight suggest strong intermolecular forces.
Melting Point Moderate; likely a solid at room temperature.Dependent on crystal packing efficiency.
pKa Not applicable (no acidic protons)The nitrogen atom is part of a sulfonamide and is tertiary, making it non-basic.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can be logically approached through a two-step process starting from the readily available 5-(hydroxymethyl)furfural (HMF) or 5-formylfurfural. A key strategy would be reductive amination followed by sulfonylation. N-substituted furfuryl amines are valuable compounds, and their synthesis via reductive amination of furan aldehydes is a well-established method.[5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Sulfonylation 5_formylfurfural 5-Formylfurfural reductive_amination Reductive Amination (e.g., NaBH(OAc)3) 5_formylfurfural->reductive_amination methylamine Methylamine (CH3NH2) methylamine->reductive_amination intermediate N-methyl-N-((5-formylfuran-2-yl)methyl)amine reductive_amination->intermediate sulfonylation Sulfonylation intermediate->sulfonylation methanesulfonyl_chloride Methanesulfonyl Chloride (CH3SO2Cl) methanesulfonyl_chloride->sulfonylation base Base (e.g., Triethylamine) base->sulfonylation product N-[(5-formylfuran-2-yl)methyl]-N- methylmethanesulfonamide sulfonylation->product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-N-((5-formylfuran-2-yl)methyl)amine

  • Reaction Setup: To a solution of 5-formylfurfural (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N2 or Ar), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as hydrochloride salt with an added equivalent of base).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. The choice of this reagent is crucial as it is selective for the imine and will not reduce the furan aldehyde.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

  • Reaction Setup: Dissolve the purified amine intermediate from Step 1 (1.0 eq) in DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA).

  • Sulfonylation: Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. The final product can be purified by silica gel column chromatography to yield the target compound.

Predicted Chemical Reactivity and Stability

The reactivity of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is dictated by its three main functional domains.

Reactivity Map

G cluster_molecule N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide cluster_reactions Potential Reactions Formyl Formyl Group (C=O) Oxidation Oxidation to Carboxylic Acid Formyl->Oxidation Reduction Reduction to Alcohol Formyl->Reduction Condensation Condensation (e.g., Wittig, Knoevenagel) Formyl->Condensation Furan Furan Ring Diels_Alder Diels-Alder [4+2] Cycloaddition Furan->Diels_Alder Ring_Opening Acid-Catalyzed Ring Opening Furan->Ring_Opening Sulfonamide N-Methyl Methanesulfonamide Stability Generally Stable Sulfonamide->Stability

Caption: Predicted reactivity sites on the target molecule.

  • The Formyl Group: This is the most reactive site for many transformations.

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (5-carboxy-furan-2-yl) using reagents like silver oxide or buffered potassium permanganate.[7][8]

    • Reduction: The aldehyde can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH4).

    • Nucleophilic Addition/Condensation: It will undergo typical aldehyde reactions, including Wittig olefination, Knoevenagel condensation, and formation of imines/oximes. This makes it a valuable handle for further molecular elaboration.[9]

  • The Furan Ring:

    • Stability: Furan rings are notoriously sensitive to strong acids, which can cause polymerization or ring-opening.[1] Therefore, reactions should be conducted under neutral or basic conditions where possible.

    • Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with potent dienophiles (e.g., maleic anhydride), a classic reaction demonstrating its aromaticity is not as robust as benzene.[1]

    • Electrophilic Substitution: While the furan ring can undergo electrophilic aromatic substitution, the existing substituents will direct incoming electrophiles, though this is less predictable than in benzene systems.

  • The N-Methyl Methanesulfonamide Group:

    • Stability: This group is generally very stable and unreactive. It is resistant to a wide range of oxidizing and reducing conditions and is stable to both moderate acid and base. The absence of an N-H proton makes it non-acidic and prevents reactions that would typically occur at the nitrogen of a primary or secondary sulfonamide. The N-alkyl bond is also robust, though N-dealkylation can be achieved under specific, often harsh, chemical or enzymatic conditions.[10]

Proposed Analytical Characterization

Characterization of the synthesized molecule would rely on a suite of standard spectroscopic techniques.

TechniquePredicted Key Features
¹H NMR - Aldehyde Proton: A singlet around δ 9.5-9.8 ppm. - Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other. - Methylene Protons (-CH₂-N): A singlet around δ 4.5-4.8 ppm. - N-Methyl Protons (N-CH₃): A singlet around δ 2.8-3.0 ppm. - Sulfonyl Methyl Protons (S-CH₃): A singlet around δ 2.9-3.2 ppm.
¹³C NMR - Aldehyde Carbonyl: A signal around δ 175-185 ppm. - Furan Carbons: Four signals in the aromatic region (δ 110-160 ppm). - Methylene Carbon (-CH₂-N): A signal around δ 45-55 ppm. - N-Methyl Carbon (N-CH₃): A signal around δ 35-40 ppm. - Sulfonyl Methyl Carbon (S-CH₃): A signal around δ 40-45 ppm.
FT-IR - Aldehyde C=O Stretch: A strong, sharp band around 1670-1690 cm⁻¹.[11] - Sulfonamide S=O Stretches: Two strong bands, one asymmetric (~1350 cm⁻¹) and one symmetric (~1160 cm⁻¹).[12] - C-O-C Stretch (furan): A strong band around 1020-1250 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺: Expected at m/z 218.05. - [M+Na]⁺: Expected at m/z 240.03. - Fragmentation: Likely loss of the sulfonyl group or cleavage at the benzylic-like position.

A variety of chromatographic and spectroscopic methods are available for the analysis of sulfonamides and furan aldehydes.[13][14][15]

Potential Applications and Future Research

The unique trifunctional nature of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide makes it a compelling candidate for several fields:

  • Medicinal Chemistry: The 5-formylfuran moiety is a known building block for various biologically active molecules, including inhibitors of HIF-1 and HIV-1 integrase.[16] The sulfonamide group is a classic pharmacophore. This molecule could serve as a versatile intermediate for creating libraries of novel compounds for drug screening.

  • Polymer and Materials Science: Furan-based monomers are of great interest for creating renewable polymers. The aldehyde functionality could be used for cross-linking or polymerization reactions.

  • Agrochemicals: Many commercial pesticides and herbicides contain sulfonamide and heterocyclic scaffolds.

Future research should focus on the empirical validation of the predictions laid out in this guide. This includes the successful synthesis and full spectroscopic characterization of the molecule, followed by a systematic investigation of its reactivity and stability under various conditions. Exploring its utility as a scaffold in the synthesis of novel bioactive compounds would be a logical and promising next step.

References

  • Royal Society of Chemistry. (n.d.). Highly alkaline stable N1-alkyl substituted 2-methylimidazolium functionalized alkaline anion exchange membranes. Journal of Materials Chemistry A.
  • ACS Publications. (2019, February 14). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering.
  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • National Institutes of Health. (n.d.). 5-Formylfuran-2-boronic acid. PubChem.
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  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?.
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  • Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.
  • National Institutes of Health. (2024, November 25). Stabilization of reactive rare earth alkyl complexes through mechanistic studies. PMC.
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  • MDPI. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
  • National Institute of Standards and Technology. (n.d.). Furfural. NIST WebBook.
  • Royal Society of Chemistry. (n.d.). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology.
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  • National Institutes of Health. (n.d.). 5-Methylfurfural. PubChem.
  • ResearchGate. (n.d.). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS.
  • ACS Publications. (2019, February 14). Selective Synthesis of N‐Substituted Furfuryl Amines by the One-Pot Direct Reductive A.
  • ResearchGate. (n.d.). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde.
  • YouTube. (2020, August 20). Five Member Heterocycles Reactivity of Furan.
  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC.
  • National Institutes of Health. (2016, October 5). Superelectrophilic activation of 5-hydroxymethylfurfural and 2,5-diformylfuran: organic synthesis based on biomass-derived products. PMC.
  • sctunisie.org. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL.
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Exploratory

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Executive Summary N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a synthetic organic compound whose biological activity and therapeutic potential remain largely uncharacterized in publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a synthetic organic compound whose biological activity and therapeutic potential remain largely uncharacterized in publicly available literature[1]. This guide provides a comprehensive framework for its systematic investigation. Lacking direct biological data, we will deconstruct the molecule into its primary pharmacophores: the furan ring and the sulfonamide group . By analyzing the well-documented activities of these individual moieties, we can formulate robust hypotheses regarding the compound's potential therapeutic targets. This document outlines these putative targets, provides the scientific rationale for their selection, and details a rigorous, multi-pronged experimental workflow for target identification and validation. The overarching goal is to equip research teams with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this novel chemical entity.

Molecular Deconstruction and Rationale

The logical first step in assessing a novel compound is to analyze its structure for moieties with known biological activities. N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is composed of two key structural features:

  • A 5-Formylfuran Core: The furan ring is a versatile heterocyclic scaffold found in numerous bioactive compounds, demonstrating a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties[2][3]. The formyl group (an aldehyde) is a reactive site that can participate in covalent bonding or act as a key hydrogen bond acceptor.

  • An N-methylmethanesulfonamide Group: The sulfonamide functional group is a cornerstone of modern medicinal chemistry[4]. It is a crucial pharmacophore in drugs targeting various conditions, from bacterial infections to cancer and glaucoma[4][5][6]. Its ability to act as a hydrogen bond donor/acceptor and mimic other functional groups allows it to interact with a diverse array of biological targets[4].

The combination of these two pharmacophores suggests that the compound could exhibit a unique biological profile, potentially acting on targets associated with either or both moieties.

High-Priority Potential Therapeutic Targets

Based on the structural analysis, we can hypothesize several high-priority classes of therapeutic targets. The following sections detail the rationale for each.

Carbonic Anhydrases (CAs)

Rationale: The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases[5]. CAs catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Their inhibition is a validated therapeutic strategy for glaucoma, epilepsy, and certain types of cancer[5]. Furan-containing sulfonamides have been specifically explored as CA inhibitors, suggesting a strong possibility of interaction[5].

Pathophysiological Relevance (Oncology): Tumor cells often overexpress specific CA isoforms, such as CA IX and CA XII, to adapt to hypoxic environments. By maintaining the pH balance, these enzymes help cancer cells to survive and proliferate. Inhibition of tumor-associated CAs can disrupt this pH regulation, leading to increased apoptosis and reduced tumor growth.

Hypothesized Mechanism: The deprotonated sulfonamide nitrogen is hypothesized to coordinate with the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding event would block the necessary coordination of a water molecule, thereby halting the enzyme's catalytic activity. The furan moiety would likely occupy an adjacent hydrophobic pocket, potentially conferring selectivity for specific CA isoforms.

Caption: Hypothesized inhibition of Carbonic Anhydrase IX by the compound.

Dihydrofolate Reductase (DHFR)

Rationale: Sulfonamides are historically known for their antimicrobial effects, which stem from their ability to inhibit folate synthesis in bacteria[4][7]. While they typically target dihydropteroate synthetase (DHPS), a related class of antifolate drugs targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both microbes and cancer cells[8]. The structural features of the furan ring combined with the sulfonamide could allow it to act as a novel DHFR inhibitor.

Pathophysiological Relevance (Antimicrobial/Anticancer): DHFR is essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. Its inhibition starves cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis. This makes DHFR a prime target for both antibacterial and anticancer therapies[8].

Hypothesized Mechanism: The compound could act as a competitive inhibitor, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. The furan ring might mimic the pteridine ring of the substrate, while the sulfonamide group could form critical hydrogen bonds with active site residues.

Experimental Workflow for Target Identification and Validation

A multi-step, systematic approach is required to definitively identify and validate the biological target(s) of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Target_Validation_Workflow cluster_ID Phase 1: Target Identification (Unbiased) cluster_Val Phase 2: Target Validation (Hypothesis-Driven) cluster_Outcome Outcome APMS Affinity Purification- Mass Spectrometry (AP-MS) Biophysical Biophysical Assays (SPR / ITC) APMS->Biophysical Identifies Binding Partners CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Biophysical Identifies Target Engagement Biochemical Biochemical Assays (Enzyme Kinetics) Biophysical->Biochemical Confirms Direct Binding & Affinity CellBased Cell-Based Functional Assays (e.g., Western Blot, Reporter Assay) Biochemical->CellBased Confirms Functional Inhibition (IC50) ValidatedTarget Validated Therapeutic Target(s) CellBased->ValidatedTarget Confirms Cellular Mechanism of Action

Caption: A sequential workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners without pre-existing bias.

3.1.1 Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This technique identifies proteins that directly bind to the compound.

  • Rationale: By immobilizing the compound on a solid support, we can "fish" for its binding partners from a complex protein mixture (cell lysate).

  • Methodology:

    • Compound Immobilization: Synthesize an analogue of the compound with a linker arm and reactive group (e.g., N-hydroxysuccinimide ester) suitable for covalent attachment to NHS-activated sepharose beads. A negative control is prepared using beads without the compound.

    • Lysate Preparation: Culture a relevant cell line (e.g., HeLa for general cytotoxicity[9] or a cancer cell line overexpressing CA IX) and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads for 2-4 hours at 4°C.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elution: Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer.

    • Proteomic Analysis: Run the eluate on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.

    • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the negative control.

Phase 2: Hypothesis-Driven Target Validation

This phase focuses on validating the candidates identified in Phase 1 and testing the specific hypotheses from Section 2.0.

3.2.1 Protocol: Carbonic Anhydrase Inhibition Assay

This biochemical assay directly measures the compound's effect on CA enzyme activity.

  • Rationale: A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity by monitoring the pH change associated with CO₂ hydration.

  • Methodology:

    • Reagents: Purified recombinant human CA isozymes (e.g., CA I, II, IX, XII), CO₂-saturated water (substrate), and a pH indicator dye (e.g., p-nitrophenol).

    • Assay Setup: In a stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the test compound (at various concentrations) with the CO₂-saturated water.

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of reaction is proportional to the enzyme activity.

    • Data Analysis: Plot the reaction rates against the compound concentration. Fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity). Acetazolamide should be used as a positive control inhibitor.

3.2.2 Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA confirms direct target engagement within intact cells.

  • Rationale: The binding of a ligand (the compound) to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

    • Protein Detection: Analyze the amount of the putative target protein (e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting.

    • Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the curve to higher temperatures indicates that the compound has bound to and stabilized the target protein.

Data Summary and Interpretation

All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making.

Validation Assay Parameter Measured Hypothesized Target Example Expected Result Interpretation
CA Inhibition AssayIC₅₀ (nM)Carbonic Anhydrase IX75 nMPotent inhibition of the target enzyme.
DHFR Inhibition AssayIC₅₀ (µM)Dihydrofolate Reductase> 50 µMNo significant direct inhibition of this target.
CETSAΔTₘ (°C)Carbonic Anhydrase IX+4.5 °CConfirms direct binding and engagement in a cellular context.
Cell Viability AssayGI₅₀ (µM)N/A (Cancer Cell Line)2.5 µMCompound exhibits cellular anti-proliferative activity.

Conclusion and Future Directions

This guide proposes a scientifically rigorous pathway for elucidating the therapeutic targets of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. By leveraging knowledge of its constituent pharmacophores, we have identified high-probability targets such as carbonic anhydrases. The detailed experimental workflows provide a clear and actionable plan for moving from hypothesis to validated mechanism of action.

Successful validation of a target, for instance, demonstrating potent and selective inhibition of CA IX, would pave the way for subsequent preclinical development. Future steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling to assess drug-like properties, and in vivo efficacy studies in relevant animal models of cancer. This structured approach ensures that research efforts are efficient, logical, and built upon a solid foundation of scientific integrity.

References

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Formylfuran Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Furan-Based Scaffolds in Modern Drug Discovery The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Furan-Based Scaffolds in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including the polarity introduced by the ether oxygen and the potential for hydrogen bonding, can significantly enhance the pharmacokinetic profile of drug candidates.[3] Among the diverse array of furan derivatives, those bearing a formyl group at the 5-position have garnered considerable attention. These 5-formylfuran derivatives serve as versatile synthetic intermediates and are integral components of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][4]

This technical guide provides a comprehensive exploration of the core physicochemical properties of 5-formylfuran derivatives. As drug development professionals, a deep understanding of these properties is paramount for predicting a molecule's behavior in biological systems, optimizing its formulation, and ultimately, enhancing its therapeutic efficacy. We will delve into the critical parameters of solubility, acidity (pKa), and lipophilicity (LogP/LogD), providing both theoretical insights and practical experimental protocols. Furthermore, we will examine the stability of these compounds under various stress conditions, a crucial consideration for drug storage and formulation. By synthesizing technical data with field-proven methodologies, this guide aims to empower researchers to make informed decisions in the design and development of novel furan-based therapeutics.

I. The Furan Scaffold: A Unique Physicochemical Landscape

The furan ring is a planar, aromatic system with a molecular weight of 68.07 g/mol .[5] It is a colorless, flammable, and highly volatile liquid that is soluble in most common organic solvents but only slightly soluble in water.[5] The presence of the oxygen atom within the aromatic ring imparts a unique distribution of electron density, influencing its reactivity and intermolecular interactions. Furan derivatives are known to engage in electrophilic substitution reactions, primarily at the 2 and 5-positions.[3]

II. Solubility: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic outcomes. 5-Formylfuran derivatives exhibit a wide range of solubilities depending on the nature of other substituents on the furan ring.

Aqueous Solubility

Generally, the presence of the polar formyl group and the furan oxygen allows for hydrogen bonding with water, contributing to some degree of aqueous solubility. For instance, 5-hydroxymethylfurfural (HMF), a key precursor to many 5-formylfuran derivatives, is highly soluble in water.[6] However, the introduction of larger, nonpolar substituents can significantly decrease water solubility.

Organic Solubility

5-Formylfuran derivatives are generally soluble in a range of organic solvents, a property that is crucial for their synthesis, purification, and formulation in non-aqueous delivery systems.[3] Furfural, the parent compound of 5-formylfurans, is soluble in alcohol, ether, acetone, benzene, and chloroform.[4]

Table 1: Solubility of Selected 5-Formylfuran Derivatives

CompoundSolventTemperature (K)Solubility (mole fraction)Reference
5-Formylfuran-2-carboxylic acidWater303.150.0012[7]
5-Formylfuran-2-carboxylic acid1,4-Dioxane303.150.025[7]
5-Formylfuran-2-carboxylic acidWater + 1,4-Dioxane (x_dioxane = 0.6)303.15~0.045[7]
2,5-Furandicarboxylic acidWater313.150.0003[8]
2,5-Furandicarboxylic acidMethanol313.150.0045[8]

Note: The solubility data for 2,5-furandicarboxylic acid is included for comparative purposes as a related furan derivative.

The phenomenon of co-solvency has been observed for 5-formylfuran-2-carboxylic acid in binary mixtures of water and 1,4-dioxane, where the solubility is maximal at a specific solvent composition.[7] This highlights the importance of solvent screening in optimizing the solubility of these compounds for various applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of a 5-formylfuran derivative in a specific solvent.

Materials:

  • 5-formylfuran derivative of interest

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

  • Syringes and filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the 5-formylfuran derivative to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

G Shake-Flask Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (shake at constant T) A->B 24-72h C Separate solid and liquid phases B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

III. Acidity and Basicity (pKa): The Ionization State in Biological Milieu

The pKa of a molecule is a measure of its acidity or basicity and determines its ionization state at a given pH. Since many biological processes are pH-dependent, understanding the pKa of a drug candidate is crucial for predicting its absorption, distribution, and target engagement. 5-Formylfuran derivatives can possess both acidic and basic functionalities, depending on their substitution pattern.

The formyl group itself is not significantly acidic or basic within the physiological pH range. However, the introduction of other functional groups, such as carboxylic acids or amines, will impart ionizable character to the molecule. For example, 5-formyl-2-furoic acid possesses a carboxylic acid group and will exist predominantly in its ionized (deprotonated) form at physiological pH (around 7.4).[9]

Table 2: Predicted pKa Values of Selected Furan Derivatives

CompoundPredicted pKaReference
5-Hydroxymethylfurfural12.82 ± 0.10[10]
5-Formyluracil (anti-conformation)~7[3]

Note: Experimental pKa data for a wide range of 5-formylfuran derivatives is limited in the public domain. The values presented are predicted or for related structures.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

Objective: To determine the pKa of a 5-formylfuran derivative.

Materials:

  • 5-formylfuran derivative of interest

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Nitrogen gas supply (optional, for oxygen-sensitive compounds)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-formylfuran derivative in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[11] Add KCl to maintain a constant ionic strength.[12]

  • Initial pH Adjustment: If the compound is an acid, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a small amount of standardized HCl. If it is a base, adjust to the basic range (e.g., pH 10-11) with standardized NaOH.

  • Titration: Titrate the solution with the standardized base (for an acid) or acid (for a base) in small, precise increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.[11]

G Potentiometric pKa Determination Workflow A Dissolve compound in solvent with KCl B Adjust initial pH A->B C Titrate with standardized acid or base B->C D Record pH and titrant volume C->D Incremental additions D->C E Plot pH vs. volume D->E F Determine pKa from half-equivalence point or derivative plot E->F

Caption: Workflow for determining pKa using potentiometric titration.

IV. Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[10]

According to Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability, a LogP value of less than 5 is generally desirable for drug candidates.[10] The optimal LogP for central nervous system (CNS) penetration is typically around 2.[10]

The lipophilicity of 5-formylfuran derivatives can be tuned by modifying the substituents on the furan ring. The parent compound, furfural, has a LogP of 0.41, indicating a relatively hydrophilic character.[4] The addition of lipophilic groups will increase the LogP, while the introduction of polar or ionizable groups will decrease it.

Table 3: LogP Values of Selected Furan Derivatives

CompoundLogPReference
Furfural0.41[4]
5-Hydroxymethylfurfural (estimated)-0.778[10]
Experimental Protocol: RP-HPLC Method for LogP/LogD Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the lipophilicity of compounds.[13]

Objective: To determine the LogP or LogD of a 5-formylfuran derivative.

Materials:

  • 5-formylfuran derivative of interest

  • A series of reference compounds with known LogP values

  • HPLC system with a C18 column and a UV detector

  • Mobile phase components (e.g., acetonitrile or methanol and a buffer of the desired pH for LogD determination)

Procedure:

  • Preparation of Standards and Sample: Prepare solutions of the reference compounds and the test compound in a suitable solvent.

  • Chromatographic Analysis: Inject each standard and the sample onto the HPLC system and record the retention time (t_R). The mobile phase composition can be run isocratically or with a gradient.

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Calibration Curve: Plot the log k' of the reference compounds against their known LogP values. A linear relationship should be observed.

  • Determination of LogP/LogD: From the linear regression of the calibration curve, determine the LogP or LogD of the test compound based on its measured log k'.

G RP-HPLC LogP/LogD Determination Workflow A Prepare solutions of reference standards and test compound B Inject onto RP-HPLC and measure retention times (tR) A->B C Calculate capacity factors (k') B->C D Plot log k' vs. known LogP for standards C->D E Generate linear calibration curve D->E F Determine LogP/LogD of test compound from its log k' E->F

Caption: Workflow for determining LogP/LogD using RP-HPLC.

V. Chemical Stability: Ensuring Integrity from Shelf to Target

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[14] 5-Formylfuran derivatives, particularly those with aldehyde functionalities, can be susceptible to oxidation and other degradation pathways.

5-Hydroxymethylfurfural (HMF) has been shown to be sensitive to heat, light, and pH.[15] In mildly acidic conditions, HMF is relatively stable, but it undergoes hydrolysis in alkaline conditions.[15] Exposure to light, especially UV radiation, can also lead to degradation.[15]

Forced Degradation Studies

Forced degradation studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[14] The extent of degradation is then monitored using a stability-indicating analytical method, such as HPLC. A degradation of 5-20% is generally considered appropriate for validating such methods.[16]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 70-80 °C).

  • Photodegradation: Exposing the drug substance (solid or in solution) to UV and visible light.

VI. Conclusion: A Roadmap for Rational Drug Design

The physicochemical properties of 5-formylfuran derivatives are pivotal to their successful development as therapeutic agents. This guide has provided a comprehensive overview of solubility, pKa, and lipophilicity, along with detailed experimental protocols for their determination. A thorough understanding and characterization of these properties will enable researchers to rationally design and optimize 5-formylfuran-based drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel medicines to address a wide range of diseases.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Furfural. PubChem. Retrieved from [Link]

  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. (2025).
  • 5-Formyl-2-furancarboxylic Acid. PubChem. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
  • Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. (2025).
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • Additive Manufacturing of Polymer/Bioactive Scaffolds for Regener
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2019). PubMed Central.
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2009). PubMed Central.
  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025).
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
  • Medicinal significance of furan derivatives: A Review. (2009).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2014). PubMed Central.
  • How does the stability of 5-Hydroxymethylfurfural (HMF)
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). MDPI.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. (2021).
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2021). SciSpace.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2025).
  • Forced Degrad
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (2017).
  • Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformul
  • Analytical Methods for Physicochemical Characterization and Toxicity Assessment of Atmospheric Particulate M
  • 5-Methylfurfural. PubChem. Retrieved from [Link]

  • Hydroxymethylfurfural. Wikipedia. Retrieved from [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2018). PubMed Central.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Harnessing the Potential of 5-Hydroxymethylfurfural: Investigating Solubility and Stability in Tailored Deep Eutectic Solvents. (2023). PubMed Central.
  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019).
  • Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. (2025).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the utilization of N-[(5-formylfuran-2-yl)me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide as a targeted covalent chemical probe. While direct literature on this specific molecule as a probe is emerging, its chemical architecture, featuring a reactive formylfuran "warhead" and a sulfonamide "guidance" moiety, suggests a strong potential for covalent modification of protein targets.[1][2] This guide is built upon established principles of covalent probe design and application, offering a robust framework for researchers to explore the biological targets and cellular functions modulated by this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols for its application, and discuss methods for target identification and validation.

Introduction: The Rationale for a Furan-Based Covalent Probe

Covalent chemical probes are invaluable tools in chemical biology and drug discovery, enabling the durable and specific labeling of protein targets.[1] This allows for the investigation of protein function, the validation of drug targets, and the development of potent therapeutics. The molecule N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a compelling candidate for a covalent probe due to the combination of two key structural features:

  • The Electrophilic "Warhead": The 2-formylfuran group serves as a reactive electrophile. The aldehyde is susceptible to nucleophilic attack from amino acid residues on a protein's surface, primarily the ε-amino group of lysine, to form a Schiff base. This covalent linkage can be further stabilized by reduction. Additionally, it may react with the thiol group of cysteine residues. This reactivity is central to its function as a covalent probe.[2]

  • The "Guidance" Moiety: The N-methylmethanesulfonamide group is a common pharmacophore found in a variety of biologically active compounds.[3] This part of the molecule is hypothesized to mediate non-covalent interactions with a target protein, providing binding affinity and selectivity, thus "guiding" the reactive formylfuran to a specific binding pocket.

This dual-functionality suggests that N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can be employed to selectively label and study proteins with a binding site that can accommodate the sulfonamide moiety and that possess a suitably positioned nucleophilic residue.

Table 1: Physicochemical Properties of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

PropertyValueSource
CAS Number 878427-52-2Santa Cruz Biotechnology[2]
Molecular Formula C₈H₁₁NO₄SSanta Cruz Biotechnology[2]
Molecular Weight 217.24 g/mol Santa Cruz Biotechnology[2]

Proposed Mechanism of Action

The proposed mechanism of action for this chemical probe involves a two-step process:

  • Reversible Binding: The probe initially forms a reversible, non-covalent complex with the target protein. This interaction is driven by the N-methylmethanesulfonamide moiety and other parts of the molecule, which fit into a specific binding pocket on the protein.

  • Covalent Modification: Once bound, the electrophilic 2-formyl group is positioned in proximity to a nucleophilic amino acid residue (e.g., Lysine or Cysteine). This proximity facilitates a covalent reaction, forming a stable adduct and permanently labeling the protein.

Mechanism_of_Action Probe Probe (Free in Solution) Complex Reversible Probe-Target Complex Probe->Complex Non-covalent binding Target Target Protein (Unbound) Target->Complex Covalent_Adduct Covalent Probe-Target Adduct Complex->Covalent_Adduct Covalent bond formation

Caption: Proposed two-step mechanism of covalent target engagement.

Synthesis Protocol

While commercially available, understanding the synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is valuable for potential derivatization or isotopic labeling. The following is a plausible synthetic route based on established chemical principles for the synthesis of related compounds.

Synthesis_Workflow HMF 5-(Hydroxymethyl)furfural (HMF) Mesyl_HMF (5-formylfuran-2-yl)methyl methanesulfonate HMF->Mesyl_HMF Mesylation (MsCl, Base) Final_Product N-[(5-formylfuran-2-yl)methyl] -N-methylmethanesulfonamide Mesyl_HMF->Final_Product Nucleophilic Substitution N_Methylmethanesulfonamide N-methylmethanesulfonamide N_Methylmethanesulfonamide->Final_Product

Caption: Plausible synthetic workflow for the chemical probe.

Step-by-Step Protocol:

  • Synthesis of (5-formylfuran-2-yl)methyl methanesulfonate:

    • Dissolve 5-(hydroxymethyl)furfural (HMF) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate can be purified by column chromatography on silica gel.

  • Synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide:

    • Dissolve N-methylmethanesulfonamide (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the sulfonamide.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (5-formylfuran-2-yl)methyl methanesulfonate (1.2 equivalents) in DMF dropwise.

    • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Application Protocols

4.1. General Handling and Storage

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solution Preparation: Prepare stock solutions in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO) or DMF. For cellular experiments, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts.

  • Safety Precautions: Although a specific safety data sheet for this compound is not widely available, related furan aldehydes and sulfonamides can be irritants.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

4.2. Protocol for In Vitro Protein Labeling

This protocol provides a general framework for labeling a purified protein with the probe.

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) which can react with the probe.

  • Probe Addition: Add the chemical probe from a concentrated stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10-fold molar excess of the probe to the protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) for a defined period (e.g., 30 minutes to 4 hours). The optimal conditions will depend on the reactivity of the target protein and should be determined empirically.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine or thiol, such as Tris buffer or dithiothreitol (DTT), to consume the excess probe.

  • Removal of Excess Probe: Remove the unreacted probe by methods such as dialysis, gel filtration (e.g., PD-10 desalting columns), or ultrafiltration.

  • Analysis of Labeling: Confirm covalent modification by mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the mass of the probe (217.24 Da) indicates successful labeling. The extent of labeling can be quantified by comparing the peak intensities of the labeled and unlabeled protein.

4.3. Protocol for Cellular Labeling

This protocol outlines the steps for treating cultured cells with the probe.

  • Cell Culture: Plate cells at an appropriate density in a suitable culture medium and allow them to adhere overnight.

  • Probe Treatment: Replace the culture medium with fresh medium containing the desired concentration of the chemical probe. It is advisable to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM).

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 1 to 6 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with cold PBS to remove excess probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Target Identification: The labeled proteins in the cell lysate can be identified using chemoproteomic approaches (see Section 5).

Target Identification and Validation

Identifying the protein targets of a covalent probe is a critical step. Chemoproteomic methods are powerful for this purpose.

Target_ID_Workflow cluster_0 Cellular System cluster_1 Proteomic Analysis Cell_Treatment Treat cells with probe or vehicle control Lysis Cell Lysis Cell_Treatment->Lysis Proteolysis Proteolytic Digestion (e.g., Trypsin) Lysis->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis Target_Validation Target Validation (e.g., Western Blot, Knockdown) Data_Analysis->Target_Validation Candidate Targets

Caption: General workflow for target identification of the covalent probe.

5.1. Mass Spectrometry-Based Proteomics

  • Sample Preparation: Treat cells or cell lysates with the probe or a vehicle control.

  • Proteolysis: Digest the proteome into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify peptides. Look for peptides with a mass shift corresponding to the covalent adduction of the probe. This will identify the target protein and the specific site of modification.

5.2. Target Validation

Once potential targets are identified, they must be validated.

  • Western Blotting: Use an antibody against the candidate protein to confirm its labeling by the probe. This can be done by running a gel with lysates from probe-treated and control cells and looking for a band shift or by using a tagged version of the probe.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein. A loss of the probe's biological effect in these cells would support the on-target activity.

  • In Vitro Assays: Express and purify the candidate protein and test its direct labeling by the probe in vitro.

Conclusion

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide represents a promising, yet underexplored, chemical probe for the covalent modification of protein targets. Its design, incorporating a reactive electrophile and a potential recognition element, provides a solid foundation for its application in chemical biology and drug discovery. The protocols and strategies outlined in this document, based on established principles of covalent probe research, offer a comprehensive guide for scientists to begin exploring the utility of this molecule. Further research is warranted to identify its specific biological targets and to fully characterize its cellular effects.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • AVA Biochem. (2016). Safety Data Sheet: 5-(Hydroxymethyl)furfural. [Link]

  • Cole-Parmer. (n.d.). Safety Data Sheet - N-Formylmorpholine, 99+%. Retrieved January 27, 2026, from [Link]

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Application

Application Notes and Protocols for N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in medicinal chemistry. While this specific molecule is cataloged for research purposes, its unique structural amalgamation of a furan scaffold and a sulfonamide moiety suggests a rich potential for diverse biological activities. This guide outlines a strategic approach to unlock this potential, commencing with a proposed synthetic pathway, followed by a detailed cascade of screening protocols to evaluate its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. Each protocol is presented with the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: The Scientific Rationale

The compound N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (CAS 878427-52-2) is a fascinating, yet underexplored, molecule for medicinal chemists.[1] Its structure is a hybrid of two pharmacologically significant motifs: the furan ring and the sulfonamide group.

  • The Furan Moiety: Furan derivatives are prevalent in nature and have been extensively investigated for their broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2] The furan ring system can interact with various biological targets, and its derivatives are components of several approved drugs.

  • The Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously associated with the first class of antibacterial drugs. Beyond their antimicrobial effects, sulfonamides are found in drugs with diuretic, anticonvulsant, and anti-inflammatory activities.[3]

The conjugation of these two pharmacophores in N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide presents a compelling case for its investigation as a novel therapeutic agent. The formyl group on the furan ring also offers a reactive handle for further chemical modifications and the development of derivatives with potentially enhanced activity and specificity.

Proposed Synthesis Protocol

A plausible and efficient synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can be envisioned through a two-step process involving the reductive amination of 5-formylfuran-2-carbaldehyde followed by sulfonylation.

Step 1: Synthesis of N-methyl-1-(furan-2-yl)methanamine via Reductive Amination

Reductive amination is a robust method for the formation of amines from carbonyl compounds. In this step, 5-formylfuran-2-carbaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

  • 5-formylfuran-2-carbaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (STAB)

  • Methanol (or appropriate solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve 5-formylfuran-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of methylamine (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-(furan-2-yl)methanamine.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Sulfonylation to Yield N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

The secondary amine synthesized in the previous step is then reacted with methanesulfonyl chloride to form the final sulfonamide product.

Materials:

  • N-methyl-1-(furan-2-yl)methanamine (from Step 1)

  • Methanesulfonyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the N-methyl-1-(furan-2-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Synthesis_Workflow Start 5-formylfuran-2-carbaldehyde ReductiveAmination Reductive Amination (NaBH4 or STAB) Start->ReductiveAmination Methylamine Methylamine Methylamine->ReductiveAmination Intermediate N-methyl-1-(furan-2-yl)methanamine ReductiveAmination->Intermediate Sulfonylation Sulfonylation (Triethylamine) Intermediate->Sulfonylation MethanesulfonylChloride Methanesulfonyl chloride MethanesulfonylChloride->Sulfonylation FinalProduct N-[(5-formylfuran-2-yl)methyl]-N- methylmethanesulfonamide Sulfonylation->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Biological Screening Cascade: A Multi-Faceted Approach

Given the diverse potential of the furan-sulfonamide scaffold, a systematic screening cascade is recommended to efficiently identify and characterize the biological activities of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Screening_Cascade Compound Synthesized Compound PrimaryScreening Primary Screening (In Vitro) Compound->PrimaryScreening Antimicrobial Antimicrobial Assays PrimaryScreening->Antimicrobial Anticancer Anticancer Assays PrimaryScreening->Anticancer AntiInflammatory Anti-inflammatory Assays PrimaryScreening->AntiInflammatory Neuroprotective Neuroprotective Assays PrimaryScreening->Neuroprotective SecondaryScreening Secondary Screening & Mechanism of Action Antimicrobial->SecondaryScreening Anticancer->SecondaryScreening AntiInflammatory->SecondaryScreening Neuroprotective->SecondaryScreening LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

Caption: A strategic workflow for biological evaluation.

Antimicrobial Activity Screening

Rationale: Both furan and sulfonamide moieties have well-documented antimicrobial properties.[4] Therefore, it is logical to first assess the compound's efficacy against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

Materials:

  • N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.[6]

Test Microorganism Gram Stain Compound Concentration Range (µg/mL) Positive Control Expected MIC Range (µg/mL)
Staphylococcus aureusGram-positive0.5 - 256CiprofloxacinTo be determined
Escherichia coliGram-negative0.5 - 256CiprofloxacinTo be determined
Candida albicansFungus0.5 - 256FluconazoleTo be determined
Anticancer Activity Screening

Rationale: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. This protocol will assess the compound's potential as an anticancer agent.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

  • Human cancer cell lines (e.g., HeLa - cervical, HepG2 - liver, MCF-7 - breast)

  • Normal cell line for cytotoxicity comparison (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Anti-inflammatory Activity Screening

Rationale: Furan derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[8][9]

Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.[10]

Materials:

  • N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Positive control (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations, BSA solution (0.2% w/v), and PBS.

  • A control group will consist of BSA and PBS without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • After cooling, measure the turbidity of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Neuroprotective Activity Screening

Rationale: Some furan derivatives have shown promise as neuroprotective agents, which is a critical area of research for neurodegenerative diseases.[11]

Protocol: Glutamate-Induced Excitotoxicity in HT22 Cells

This assay models the neuronal damage caused by excessive glutamate, a key pathological event in several neurological disorders.[11]

Materials:

  • N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

  • HT22 murine hippocampal neuronal cell line

  • Glutamate

  • Cell culture medium

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)

Procedure:

  • Culture HT22 cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the wells (excluding the negative control).

  • Incubate for 24 hours.

  • Assess cell viability using a standard assay.

  • Determine the concentration of the compound that provides significant protection against glutamate-induced cell death.

Future Directions and Advanced Protocols

Should N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide demonstrate promising activity in the primary screening cascade, the following advanced protocols should be considered:

  • Mechanism of Action Studies: Depending on the observed activity, further assays can be employed to elucidate the specific molecular targets. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase activity) or cell cycle analysis can be performed.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to appropriate animal models to assess their efficacy and safety in a living organism.

  • Structure-Activity Relationship (SAR) Studies: The formyl group on the furan ring provides a convenient point for chemical modification. Synthesizing and testing a series of analogs will help in identifying the key structural features required for biological activity and in optimizing the lead compound.

References

  • Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology (RSC Publishing). [Link]

  • One-step reductive amination of 5-hydroxymethylfurfural to 2,5-bis(aminomethyl)furan over a core–shell structured catalyst. ResearchGate. [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC - PubMed Central - NIH. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

  • Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. [Link]

  • Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. Frontiers. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. [Link]

  • THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Method of preparing methane sulfonamide and its derivatives.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]

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  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

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Method

Application Notes and Protocols: Investigating N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in Cell-Based Assays

Authored by: Senior Application Scientist, Advanced Cell Biology Division Introduction: The furan nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: The furan nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant potential as anticancer agents.[1][2] Compounds incorporating a furan ring have been noted for their ability to selectively target tumor cells.[3] Similarly, the methanesulfonamide group is a feature of various biologically active molecules. This document provides a detailed guide for the experimental use of a novel compound, N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, in cell-based assays. While this specific molecule is cataloged for research purposes, its therapeutic potential remains largely unexplored.[4] Drawing on the known bioactivities of furan and sulfonamide derivatives, we present a series of robust protocols to investigate its hypothesized cytotoxic and pro-apoptotic effects on cancer cell lines.[5][6]

The proposed mechanism of action, based on related furan-containing compounds, involves the induction of cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway.[5] This guide will provide researchers with the necessary framework to rigorously test this hypothesis, from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Foundational Assays - Determining Cytotoxicity and Impact on Cell Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the calculation of critical parameters like the half-maximal inhibitory concentration (IC50), which informs the dosage for subsequent, more detailed mechanistic assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in sterile DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound dose.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell LineTreatment Duration (hr)IC50 (µM) [Hypothetical Data]
MCF-72445.2
4822.8
7210.5
HeLa2451.7
4828.1
7215.3
Colony Formation Assay for Long-Term Proliferative Effects

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term cytostatic or cytotoxic effects of the compound.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with freshly prepared compound-containing medium every 3 days.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Part 2: Mechanistic Deep Dive - Investigating Apoptosis and Cell Cycle

Following the confirmation of cytotoxic activity, the next logical step is to elucidate the underlying mechanism. Based on the activities of similar furan derivatives, we hypothesize an induction of apoptosis and cell cycle arrest.[5]

Flow Cytometry Analysis of Cell Cycle Distribution

This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M or sub-G1 phase would suggest cell cycle arrest or apoptosis, respectively.

Hypothesized Outcome: Treatment with N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide will lead to an increase in the G2/M population, a hallmark of compounds that interfere with microtubule dynamics, a known mechanism for some furan derivatives.[5]

Annexin V/PI Staining for Apoptosis Detection

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Protocol:

  • Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Part 3: Pathway Analysis - The Intrinsic Apoptotic Pathway

To further dissect the apoptotic mechanism, this section focuses on key proteins involved in the intrinsic (mitochondrial) pathway of apoptosis, a pathway implicated in the action of other furan-based compounds.[5]

Western Blotting for Apoptosis-Related Proteins

This technique allows for the detection and quantification of key proteins that regulate apoptosis, such as p53, Bax, and Bcl-2.

Protocol:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Expected Results: An increase in the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, would strongly support the hypothesis of apoptosis induction via the intrinsic pathway.

Visualization of Experimental Workflow and Hypothesized Pathway

G cluster_workflow Experimental Workflow A Cancer Cell Culture (e.g., MCF-7, HeLa) B Treatment with N-[(5-formylfuran-2-yl)methyl]- N-methylmethanesulfonamide C Cytotoxicity Screening (MTT, Colony Formation) D IC50 Determination E Mechanistic Assays (Flow Cytometry) F Cell Cycle Analysis (PI Staining) G Apoptosis Assay (Annexin V/PI) H Pathway Analysis (Western Blot) I Data Interpretation

G Compound N-[(5-formylfuran-2-yl)methyl]- N-methylmethanesulfonamide Cell Cancer Cell Compound->Cell p53 p53 Activation Cell->p53 induces Bax Bax Upregulation p53->Bax activates Bcl2 Bcl-2 Downregulation p53->Bcl2 represses Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito promotes Bcl2->Mito inhibits Caspase Caspase Cascade Activation Mito->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis executes

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Various Authors. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Sliwinska, A., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemical Biology & Drug Design. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Application of Methanesulfonamide Derivatives in the Synthesis of Enzyme Inhibitors

Prepared by: Gemini, Senior Application Scientist Abstract The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in the design of potent and selective enzy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in the design of potent and selective enzyme inhibitors. Its unique combination of physicochemical properties—including its capacity for strong hydrogen bonding, its metabolic stability, and its ability to act as a bioisostere for other functional groups—has led to its incorporation into a multitude of approved drugs and clinical candidates. This guide provides an in-depth exploration of the synthesis and application of methanesulfonamide derivatives as inhibitors for three critical classes of enzymes: kinases, proteases, and carbonic anhydrases. We will dissect the causal relationships behind experimental design, provide detailed, field-proven protocols, and present data that underscores the versatility of this functional group in drug discovery.

The Methanesulfonamide Group: A Pillar of Modern Drug Design

The sulfonamide functional group (R-SO₂NR'R'') is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, diuretic, and hypoglycemic effects.[1][2] The methanesulfonamide group, specifically, where R is a methyl group (CH₃-SO₂NR'R''), offers distinct advantages. Its small size minimizes steric hindrance, while the strong electron-withdrawing nature of the sulfonyl group renders the amide proton (when present) acidic, making it an excellent hydrogen bond donor. This ability to engage in critical hydrogen bonding interactions with enzyme active site residues is a primary reason for its prevalence in inhibitor design.[3] Furthermore, methanesulfonamide is often used as a reagent in the synthesis of various medicinally important compounds.[4]

Targeting the ATP-Binding Site: Methanesulfonamide Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways.[5] Aberrant kinase activity is implicated in numerous diseases.[5] The design of kinase inhibitors often focuses on the highly conserved ATP-binding site. Methanesulfonamide derivatives have proven to be highly effective in this context, often acting as "hinge-binders" by forming key hydrogen bonds with the backbone of the kinase hinge region.

Rationale for Kinase Inhibition

The sulfonamide N-H group can mimic the hydrogen bonding interactions of the adenine portion of ATP. This, combined with the ability to attach various hydrophobic moieties to the sulfonamide nitrogen and the preceding scaffold, allows for the creation of potent and selective inhibitors. For instance, in the development of PI3K/mTOR dual inhibitors, a sulfonamide linkage was integral to achieving high potency.[6][7] The synthesis of 6-cyclohexylmethoxy-2-arylaminopurines bearing a sulfonamide moiety also yielded promising candidates for serine-threonine kinase inhibition.[8]

General Synthesis Workflow for Kinase Inhibitors

A common strategy for synthesizing methanesulfonamide-based kinase inhibitors involves the coupling of an amine-bearing core scaffold with methanesulfonyl chloride or a derivative thereof. Microwave-assisted synthesis has been shown to be an efficient method for creating these linkages.[8]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Scaffold_Amine Core Scaffold with Amine (Ar-NH2) Coupling Sulfonamide Formation Scaffold_Amine->Coupling Sulfonyl_Chloride Methanesulfonyl Chloride (CH3SO2Cl) Sulfonyl_Chloride->Coupling Purification Chromatography / Recrystallization Coupling->Purification Final_Product Methanesulfonamide Kinase Inhibitor (Ar-NHSO2CH3) Purification->Final_Product

Caption: General workflow for the synthesis of methanesulfonamide kinase inhibitors.

Protocol: Synthesis of a Phenylmethanesulfonamide Kinase Inhibitor Intermediate

This protocol is adapted from methodologies used in the synthesis of various kinase inhibitors, involving the reaction of an aniline derivative with methanesulfonyl chloride.[6][9]

Materials:

  • Substituted Aniline (1.0 eq)

  • Methanesulfonyl Chloride (1.2 eq)

  • Pyridine (or another suitable base like Triethylamine) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (2.0 eq) to the cooled solution.

  • Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-aryl methanesulfonamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet corresponding to the CH₃-SO₂ group and the disappearance of the aniline N-H₂ protons (replaced by a single N-H proton) in the NMR spectrum are key indicators of successful synthesis.

Representative Kinase Inhibitor Activity
Compound IDTarget KinaseIC₅₀ (nM)Reference
22c PI3Kα0.22[6]
22c mTOR23[6]
3a (S-4522) HMG-CoA Reductase11[10]
Imatinib Bcr-Abl~250-500[11]

Inhibiting Viral Replication and Tissue Remodeling: Methanesulfonamide Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are vital in numerous physiological and pathological processes, including viral replication and cancer.[1][12] The sulfonamide moiety is a key component in several clinically successful protease inhibitors, particularly for HIV protease and matrix metalloproteases (MMPs).[1]

Rationale for Protease Inhibition

In many protease inhibitors, the sulfonamide group does not directly bind to the catalytic residues. Instead, it acts as a non-cleavable isostere of a peptide bond and positions other functional groups for optimal interaction with the enzyme's active site subsites. For instance, in certain HIV protease inhibitors, the sulfonamide is crucial for potency and for establishing a network of hydrogen bonds within the S2-subsite.[1][13] This has been confirmed by X-ray crystallography.[1]

General Synthesis Workflow for Protease Inhibitors

The synthesis of sulfonamide-based protease inhibitors is often a multi-step process, typically involving the coupling of a sulfonamide-containing fragment to a chiral core that mimics the transition state of peptide hydrolysis.

G Start_Material Chiral Epoxide or Amine Step1 Introduction of P1' Group and Sulfonamide Moiety Start_Material->Step1 Intermediate Sulfonamide Intermediate Step1->Intermediate Step2 Coupling with P2 Ligand Intermediate->Step2 Final_Product Final Protease Inhibitor Step2->Final_Product

Caption: Multi-step synthesis of a sulfonamide-based protease inhibitor.

Protocol: Synthesis of a Hydroxyethylsulfonamide Isostere (Core of HIV Protease Inhibitors)

This protocol outlines a key step adapted from the synthesis of potent HIV-1 protease inhibitors, focusing on the creation of the core structure.[13]

Materials:

  • N-Boc-protected chiral epoxide (1.0 eq)

  • 4-aminobenzenesulfonamide derivative (e.g., p-aminophenyl methyl sulfonamide) (1.1 eq)

  • Isopropanol (solvent)

  • Standard reflux apparatus, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-protected chiral epoxide (1.0 eq) and the sulfonamide derivative (1.1 eq) in isopropanol.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Causality Note: The elevated temperature is necessary to promote the nucleophilic attack of the sulfonamide nitrogen onto the epoxide ring, which is a relatively slow process.

  • Monitoring: Monitor the reaction for the consumption of the epoxide starting material by TLC or LC-MS.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the desired amino alcohol intermediate.

Self-Validation: The successful ring-opening of the epoxide can be confirmed by the appearance of a hydroxyl group signal in the ¹H NMR and IR spectra, along with mass spectrometry data confirming the addition of the sulfonamide fragment. This intermediate is then carried forward for coupling with the P2 ligand.[13]

Representative Protease Inhibitor Activity
InhibitorTargetKᵢ (nM)Antiviral IC₅₀ (nM)Reference
Amprenavir HIV-1 Protease--[1]
Inhibitor 2 HIV-1 Protease0.113.8[13]
Inhibitor 3 HIV-1 Protease0.18170[13]

A Classic Target: Methanesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[14] They are established drug targets for conditions like glaucoma, epilepsy, and altitude sickness.[15] Sulfonamides are the quintessential inhibitors of CAs.[16]

Rationale for Carbonic Anhydrase Inhibition

The inhibitory mechanism is well-understood. The deprotonated sulfonamide group (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for catalysis.[14] The affinity of the inhibitor is influenced by factors such as the acidity of the sulfonamide proton and the interactions of the rest of the molecule with the active site cleft.[3]

G cluster_0 Inhibitor Binding Active_Site CA Active Site Zn_Ion Zn²⁺ Ion His_Residues 3x Histidine Residues Zn_Ion->His_Residues Coordination Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn_Ion Coordination Bond

Caption: Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the CA active site.

Protocol: General Synthesis of Aromatic Sulfonamide CA Inhibitors

This protocol describes a common method for synthesizing aromatic sulfonamide inhibitors, starting from an aniline derivative.[15]

Materials:

  • Acetanilide (or other N-protected aniline) (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (concentrated aqueous solution)

  • Hydrochloric acid (HCl)

  • Ice, standard glassware.

Procedure:

  • Chlorosulfonylation: In a flask cooled in an ice-salt bath, slowly add acetanilide (1.0 eq) in portions to chlorosulfonic acid (5.0 eq). Safety Note: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1-2 hours to ensure the completion of the reaction.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate.

  • Isolation: Filter the solid sulfonyl chloride and wash it with cold water.

  • Amidation: Suspend the crude sulfonyl chloride in a mixture of ice and concentrated ammonium hydroxide. Stir vigorously until the reaction is complete. Causality Note: The use of excess ammonia and cold conditions favors the formation of the sulfonamide over hydrolysis of the sulfonyl chloride.

  • Hydrolysis (Deprotection): Acidify the mixture with HCl and heat to reflux to hydrolyze the acetyl protecting group, yielding the free amino sulfonamide.

  • Purification: Cool the solution and collect the precipitated product by filtration. The product can be further purified by recrystallization.

Self-Validation: The final product can be characterized by melting point, NMR, and mass spectrometry. The presence of both the primary amine and the sulfonamide group should be confirmed.

Representative Carbonic Anhydrase Inhibitor Activity
CompoundTarget IsoformKᵢ (nM)Reference
Acetazolamide (Standard) hCA I250[16]
Acetazolamide (Standard) hCA II12[16]
Compound 6d hCA I18.8[16]
Compound 6q hCA I38.3[16]
Compound 5c hCA II7.09[15]
Racemic Fluoro Sulfone 9 hCA IIIC₅₀ = 3[3]

Expanding Horizons: Other Enzyme Targets

The utility of the methanesulfonamide moiety extends beyond these three enzyme classes.

  • COX-2 Inhibitors: Novel pyrazoline and pyridine derivatives bearing a methanesulfonamide group have been synthesized and shown to possess selective COX-2 inhibitory activity, offering potential as anti-inflammatory agents with improved gastric safety profiles.[17][18]

  • HMG-CoA Reductase Inhibitors: A series of methanesulfonamide pyrimidine-substituted compounds were found to be potent inhibitors of HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis.[10]

Conclusion and Future Perspectives

Methanesulfonamide derivatives represent a powerful and versatile class of compounds in the armamentarium of medicinal chemists. Their ability to act as effective hydrogen bond donors, coupled with their synthetic tractability and favorable physicochemical properties, ensures their continued importance in the design of novel enzyme inhibitors. Future research will likely focus on incorporating this moiety into more complex scaffolds, including macrocycles and covalent inhibitors, to tackle challenging drug targets and overcome mechanisms of drug resistance. The continued exploration of novel synthetic methodologies will further broaden the accessible chemical space for creating the next generation of methanesulfonamide-based therapeutics.

References

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  • Griffin, R. J., Henderson, A., Curtin, N. J., Echalier, A., Endicott, J. A., Golding, B. T., ... & Newell, D. R. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Journal of Medicinal Chemistry, 53(10), 4157-4161. [Link]

  • Hassan, G. S., Kadry, H. H., El-Sayed, M. A. A., & El-Adl, K. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 139, 106787. [Link]

  • Roth, B. D., Blankley, C. J., Chucholowski, A. W., Ferguson, E., Hoefle, M. L., Ortwine, D. F., ... & Sliskovic, D. R. (1991). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 357-366. [Link]

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

  • Akhtar, M. S., Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 23(11), 2824. [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Li, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

  • Al-Hussain, S. A., & Al-Obaydi, A. A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • PubMed Central. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society. [Link]

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  • PubMed. (n.d.). Metal mediated protease inhibition: design and synthesis of inhibitors of the human cytomegalovirus (hcmv) protease. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. (2019). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1, 2, 3-triazole chalcone hybrids. Bioorganic chemistry, 86, 444-453. [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of Solubilized Sulfonamide Analogues of the Phosphatidylinositol 3-kinase Inhibitor ZSTK474. [Link]

  • Slideshare. (n.d.). Med.chem sulfonamides. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. [Link]

  • YouTube. (2015). Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • ResearchGate. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

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  • Gokcen, T., Al, M., Topal, M., Gulcin, I., Ozturk, T., & Goren, A. C. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Li, Y. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1583. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Welcome to the technical support center for the purification of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and purity of your compound.

Introduction to the Challenges

N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is a molecule that combines the reactive aldehyde functionality of the furan ring with a sulfonamide moiety. This unique combination, while synthetically valuable, presents specific purification challenges. These can range from the inherent instability of the furan ring under certain conditions to the removal of structurally similar impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in a question-and-answer format.

Question: My final product has a persistent yellow or brownish tint, even after column chromatography. What is the likely cause and how can I remove it?

Answer: A persistent color in your purified product often indicates the presence of colored impurities or degradation products. Given the structure of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, there are a few likely culprits:

  • Degradation of the Furan Ring: Furan rings, particularly those with electron-withdrawing groups like a formyl group, can be susceptible to degradation under acidic conditions, leading to the formation of colored oligomeric or polymeric byproducts.[1]

  • Impurities from Starting Materials: If your synthesis starts from 5-hydroxymethylfurfural (HMF), residual impurities from its production can carry through and contribute to the color.[2]

  • Oxidation of the Aldehyde: The formyl group can be susceptible to oxidation, which may lead to colored impurities.

Troubleshooting Steps:

  • Assess Stability: Before purification, it is crucial to understand the stability of your compound. A preliminary thin-layer chromatography (TLC) stability study can be very informative. Spot your crude material on a silica gel TLC plate and let it sit exposed to air and light for a few hours. Also, run a TLC of your compound dissolved in a slightly acidic and a slightly basic solvent. If new, more colored spots appear, it indicates degradation.

  • Neutralize Your Crude Product: Before loading your sample onto a silica gel column, ensure that it is free from any residual acid from the workup. You can do this by washing the organic extract with a saturated sodium bicarbonate solution.

  • Use Deactivated Silica Gel: If you suspect your compound is degrading on the silica gel, you can use deactivated silica gel for column chromatography. This is prepared by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to your eluent system.

  • Consider an Alternative Stationary Phase: If deactivation of silica is not sufficient, you might consider using a less acidic stationary phase like alumina (neutral or basic).

  • Recrystallization: If the colored impurity has different solubility properties than your product, recrystallization can be a very effective final purification step.

Question: I am having difficulty separating my product from a closely eluting impurity during column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Here’s a systematic approach to improve your separation:

  • Optimize Your Solvent System: The choice of eluent is critical. For polar compounds like N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone) is a good starting point.

    • Fine-tune the Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.

    • Change Solvent Selectivity: If adjusting the polarity isn't enough, try changing the solvents themselves. For example, replacing ethyl acetate with acetone or methyl tert-butyl ether (MTBE) can alter the interactions with the stationary phase and improve separation.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will provide better resolution.

    • Particle Size of Silica Gel: Using silica gel with a smaller particle size will increase the surface area and improve separation, but will also increase the back pressure.

  • Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial eluent, dry loading is recommended. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column. This technique often results in sharper bands and better separation.

Question: My yield is significantly lower than expected after purification. What are the possible reasons?

Answer: Low recovery can be frustrating. Here are some potential causes and their solutions:

  • Product Degradation: As mentioned earlier, the furan moiety can be sensitive. If your purification process is lengthy or involves harsh conditions (e.g., strong acids or bases, high temperatures), you may be losing your product to degradation.

  • Irreversible Adsorption on Silica Gel: Highly polar compounds can sometimes bind very strongly to silica gel and may not elute completely.

    • Solution: After your main product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any more material comes off. If so, you may need to use a more polar eluent system from the start or consider a different stationary phase.

  • Product is Too Soluble in the Recrystallization Solvent: If you are using recrystallization, choosing the right solvent is key. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your product is too soluble even at low temperatures, your yield will be low.

    • Solution: You may need to screen for a different solvent or solvent mixture. A common and effective solvent system for sulfonamides is a mixture of an alcohol (like ethanol or isopropanol) and water.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column chromatography conditions for this compound?

A1: Based on the polarity of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, a good starting point for normal-phase column chromatography on silica gel would be a gradient elution with a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 20%) and gradually increase it to 50% or higher. Monitor the separation by TLC to determine the optimal solvent composition.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Eluent System Hexanes/Ethyl Acetate or Dichloromethane/AcetoneGood balance of polarity for this type of molecule.
Elution Mode Gradient ElutionOften provides better separation for complex mixtures.
Loading Method Dry LoadingRecommended for better resolution of bands.

Q2: What are some potential impurities I should be aware of during the synthesis?

A2: The impurities will depend on your synthetic route. Here are some possibilities:

  • If synthesizing from 5-formylfuran-2-methylamine and methanesulfonyl chloride:

    • Unreacted 5-formylfuran-2-methylamine: This starting material may persist if the reaction is incomplete.

    • Amine Hydrochloride Salt: The reaction generates HCl, which will react with the starting amine or product to form a salt. This is typically removed during an aqueous workup.

    • Bis-sulfonated product: It is possible, though less likely with a secondary amine, that a byproduct is formed.

  • If synthesizing from a 5-(halomethyl) or 5-(sulfonyloxymethyl) furan-2-carbaldehyde and N-methylmethanesulfonamide:

    • Unreacted starting materials.

    • Side products from the formation of the leaving group: For example, if you are preparing a mesylate from 5-hydroxymethylfurfural, unreacted methanesulfonyl chloride or its hydrolysis product (methanesulfonic acid) could be present.

  • General Impurities:

    • 4-acetyl-furan-2-sulfonamide: A patent for a related furan sulfonamide synthesis reported this as a byproduct, suggesting the possibility of ring-opening and rearrangement under certain conditions.[4]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the purity of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and can also be used to detect impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, which is a key piece of information for confirming its identity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general protocol that should be optimized for your specific crude product.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel slurried in the initial, least polar eluent you plan to use. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure until you have a free-flowing powder.

  • Loading the Column:

    • Carefully add the silica gel with your adsorbed product to the top of the packed column.

    • Gently tap the column to ensure a flat surface.

    • Add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.

  • Elution:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent according to your pre-determined gradient (based on TLC analysis).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is a starting point and the choice of solvent is critical for success.

  • Solvent Selection:

    • Test the solubility of a small amount of your purified product in various solvents at room temperature and at their boiling points.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • A mixture of ethanol and water is a good starting point for sulfonamides.[3]

  • Dissolution:

    • Place the impure N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude N-[(5-formylfuran-2-yl)methyl]- N-methylmethanesulfonamide Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Column_Chromatography->Recrystallization Further Purification (if needed) Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: A typical workflow for the purification and analysis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Potential Impurity Formation Pathways

Impurity_Formation cluster_reactants Reactants cluster_reaction Reaction Reactant1 5-formylfuran-2-methylamine Desired_Product N-[(5-formylfuran-2-yl)methyl]- N-methylmethanesulfonamide Reactant1->Desired_Product Impurity1 Unreacted Starting Materials Reactant1->Impurity1 Impurity2 Amine Hydrochloride Salt Reactant1->Impurity2 Reaction with HCl byproduct Reactant2 Methanesulfonyl Chloride Reactant2->Desired_Product Reactant2->Impurity1 Impurity3 Furan Ring Degradation Products Desired_Product->Impurity3 Acidic Conditions

Sources

Optimization

Technical Support Center: Crystallization of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

Last Updated: January 26, 2026 Introduction: A Note on This Guide Welcome to the technical support center for the crystallization of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. As a molecule with distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 26, 2026

Introduction: A Note on This Guide

Welcome to the technical support center for the crystallization of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. As a molecule with distinct structural features—a polar furan ring, a reactive formyl (aldehyde) group, and a hydrogen-bond-accepting sulfonamide moiety—its crystallization presents unique challenges.

Publicly available, specific crystallization protocols for this exact compound are scarce. Therefore, this guide is built upon fundamental principles of small-molecule crystallization and data from structurally related furan and sulfonamide derivatives. It is designed to provide you, the research scientist, with the causal logic and field-proven strategies needed to develop a robust and successful crystallization process from the ground up.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the crystallization of complex organic molecules like N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem, especially when the solution is too concentrated, cooled too quickly, or when the melting point of the solid is lower than the solution's temperature during precipitation.[1] For a molecule like ours with multiple polar groups, strong solute-solvent interactions can also favor this outcome.

Causality & Strategy:

The goal is to slow down the precipitation process to give molecules sufficient time to orient themselves into an ordered crystal lattice.

Solutions to Try:

  • Reduce the Concentration: The most direct approach. Re-heat the solution to dissolve the oil, add more hot solvent (10-20% increments), and allow it to cool more slowly.[1]

  • Slow Down the Cooling Rate: Rapid cooling shocks the system, favoring amorphous precipitation. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath or refrigerator.[1][2] Insulating the flask can further slow this process.

  • Change the Solvent System: The current solvent may be too "good" or too nonpolar.

    • Increase Polarity: Try a more polar solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]

    • Use an Anti-Solvent: Dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, water) until persistent turbidity is observed.[2] This precisely controls the supersaturation level.

  • Lower the Crystallization Temperature: If the compound's melting point is low, crystallizing at a much lower temperature (e.g., in a freezer) can prevent oiling out.

Q2: No crystals are forming at all, even after cooling for an extended period. What should I do?

Answer:

The absence of crystal formation typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the formation of the first stable crystal seeds) is too high.

Causality & Strategy:

To initiate crystallization, you must either increase the solute's effective concentration or lower the activation energy for nucleation.

Solutions to Try:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask just below the surface of the solution.[1][3] The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution.[1][3] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporate Solvent: If you suspect too much solvent was used, gently heat the solution to boil off a portion (20-30%) and then allow it to cool again.[3]

    • Lower Temperature: Move the flask from an ice bath (0°C) to a freezer (-20°C), but monitor for oiling out.

  • Try a Different Crystallization Method: If cooling crystallization fails, consider methods that achieve supersaturation differently:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap or parafilm with a few needle holes. Allow the solvent to evaporate over several days.[2] This is often successful for obtaining high-quality single crystals.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.[4]

Q3: I'm getting very small crystals or just powder. How can I grow larger, higher-quality crystals?

Answer:

The formation of powder or microcrystals indicates that the nucleation rate is much faster than the crystal growth rate. This happens when the solution becomes supersaturated too quickly, leading to the simultaneous formation of countless tiny crystals.[5]

Causality & Strategy:

To grow larger crystals, you must maintain the solution in a "metastable zone" where existing crystals grow, but new nucleation is minimized. This requires a slower, more controlled approach to reaching supersaturation.

Solutions to Try:

  • Reduce the Level of Supersaturation: Use a more dilute solution. This slows the process, giving molecules time to add to existing crystal lattices rather than forming new ones.

  • Slow Down the Crystallization Process:

    • Slower Cooling: As mentioned before, slow, undisturbed cooling is paramount.

    • Slower Anti-Solvent Addition: Add the anti-solvent dropwise over a longer period with gentle swirling.

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Dust, fibers, or residual particulates can act as unwanted nucleation sites.[4] Filtering the hot solution before cooling can help.

  • Optimize the Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a slightly "poorer" solvent that requires more heating to dissolve the compound can lead to better crystal growth upon cooling.

Q4: My crystallization yields are inconsistent, and sometimes I get different crystal shapes. What is causing this variability?

Answer:

This issue strongly suggests polymorphism, a phenomenon where a single compound can crystallize into multiple different crystal structures (polymorphs).[6] Sulfonamides are well-known for exhibiting polymorphism due to the various ways the sulfonamide group can form hydrogen bonds.[6] These different forms can have distinct shapes, solubilities, and stabilities, making process control critical.

Causality & Strategy:

Polymorphism is highly sensitive to experimental conditions. The key is to standardize every parameter of your crystallization protocol to ensure you consistently produce the desired form.

Solutions to Try:

  • Strictly Control All Parameters:

    • Solvent: Use the exact same solvent or solvent mixture every time.

    • Temperature Profile: Standardize the heating temperature, cooling rate, and final temperature.

    • Agitation: Use the same stirring speed or ensure completely static conditions.

    • Concentration: Start with the same solute concentration for each batch.

  • Use Seeding: This is the most powerful method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into the supersaturated solution, you template the growth of that specific form.[2]

  • Characterize Your Crystals: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Infrared (IR) Spectroscopy to identify which polymorph you are producing under different conditions. This allows you to understand the system and intentionally target the desired form.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for crystallization.

Objective: To find a solvent that dissolves the compound when hot but has low solubility when cold.

Methodology:

  • Place ~10-20 mg of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide into several small test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Room Temp Solubility):

    • If the compound dissolves in <0.5 mL, the solvent is too "good." Reserve for potential use as the "good" solvent in an anti-solvent pair.

    • If the compound does not dissolve, proceed to the next step.

  • Heat the tubes that did not dissolve at room temperature in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.

  • Observation 2 (Hot Solubility):

    • Note the volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume at an elevated temperature.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.[2]

  • Observation 3 (Crystal Formation):

    • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a good yield of well-defined crystals.

Table 1: Suggested Solvents for Screening (Listed by Decreasing Polarity)

SolventPolarity IndexBoiling Point (°C)Potential Role & Rationale
Water10.2100Unlikely to be a good single solvent due to expected low solubility, but excellent as an anti-solvent with alcohols.
Methanol5.165Good starting point. Can form H-bonds. Low boiling point makes for easy removal.[7]
Ethanol4.378Similar to methanol, slightly less polar. A very common and effective crystallization solvent.[8]
Isopropanol (IPA)3.982Another excellent choice, often used in mixtures with water for sulfonamides.[1]
Acetonitrile5.882Aprotic polar solvent. May offer different selectivity.
Acetone5.156Good solvent power, but very volatile. Can be used with care.[7]
Ethyl Acetate4.477A moderately polar solvent, often a good choice for compounds with ester-like polarity.[4]
Toluene2.4111Aromatic solvent. May interact favorably with the furan ring via π-π stacking.[4] High boiling point requires caution.[7]
Hexanes0.169Nonpolar. Unlikely to dissolve the compound alone but is an excellent anti-solvent.

Visual Workflow & Diagrams

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Crystallization Attempt outcome Observe Outcome start->outcome oil Compound 'Oils Out' outcome->oil Liquid droplets no_xtal No Crystals Form outcome->no_xtal Clear solution small_xtal Powder / Small Crystals outcome->small_xtal Fine precipitate good_xtal Good Crystals Formed outcome->good_xtal Solid particles sol_oil1 Re-heat & Add More Solvent oil->sol_oil1 sol_oil2 Slow Down Cooling Rate oil->sol_oil2 sol_oil3 Change Solvent / Use Anti-Solvent oil->sol_oil3 sol_no1 Induce Nucleation (Scratch / Seed) no_xtal->sol_no1 sol_no2 Increase Supersaturation (Evaporate Solvent) no_xtal->sol_no2 sol_small1 Use a More Dilute Solution small_xtal->sol_small1 sol_small2 Slow Down Crystallization Rate small_xtal->sol_small2 sol_small3 Filter Hot Solution small_xtal->sol_small3 end Process Optimized good_xtal->end sol_oil1->start Retry sol_oil2->start Retry sol_oil3->start Retry sol_no1->start Retry sol_no2->start Retry sol_small1->start Retry sol_small2->start Retry sol_small3->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

Anti-Solvent Crystallization Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth & Isolation a Dissolve Compound in Minimum 'Good' Solvent b Add 'Anti-Solvent' Dropwise with Swirling a->b c Observe for Persistent Turbidity b->c c->b Turbidity disappears d Allow Solution to Stand Undisturbed c->d Turbidity persists e Collect Crystals (Vacuum Filtration) d->e

Caption: Workflow for crystallization using the anti-solvent addition method.

References

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Fábián, L. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(1), 57.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1863.
  • Munroe, J. E., & Tavakoli, A. (1970). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 59(5), 704-707.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58489131, 5-formyl-2-furfurylmethanoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1131–1139.

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the scale-up synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and drug development professionals engaged in the synthesis of this and structurally related compounds. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental work.

Introduction to the Synthetic Challenge

The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide presents unique challenges, particularly during scale-up. The molecule's architecture, featuring a reactive furan-2,5-dicarbaldehyde core and a sulfonamide moiety, necessitates careful control over reaction conditions to avoid side reactions and ensure product purity. This guide will explore the primary synthetic routes and address common issues encountered during process development.

Two principal synthetic strategies are considered for the large-scale production of the target molecule:

  • Route A: Reductive Amination. This approach involves the direct reaction of 5-formylfuran-2-carbaldehyde with N-methylmethanesulfonamide under reductive conditions.

  • Route B: N-Alkylation. This route entails the alkylation of N-methylmethanesulfonamide with a pre-functionalized furan derivative, such as 5-(chloromethyl)furan-2-carbaldehyde.

Each route has its own set of advantages and challenges, which will be discussed in detail.

Diagram: Proposed Synthetic Pathways

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Alkylation Furan-2,5-dicarbaldehyde Furan-2,5-dicarbaldehyde Imine Intermediate Imine Intermediate Furan-2,5-dicarbaldehyde->Imine Intermediate + N-Methylmethanesulfonamide (Imine Formation) N-Methylmethanesulfonamide N-Methylmethanesulfonamide Target Molecule A N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide Imine Intermediate->Target Molecule A Reduction (e.g., NaBH(OAc)₃) 5-(Chloromethyl)furan-2-carbaldehyde 5-(Chloromethyl)furan-2-carbaldehyde Target Molecule B N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide 5-(Chloromethyl)furan-2-carbaldehyde->Target Molecule B + N-Methylmethanesulfonamide (Base, e.g., K₂CO₃) N-Methylmethanesulfonamide_B N-Methylmethanesulfonamide

Caption: Proposed synthetic routes to N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide.

Part 1: Synthesis of Key Starting Materials

FAQ: Synthesis of 5-Formylfuran-2-carbaldehyde (Furan-2,5-dicarbaldehyde)

Question: What is the most viable method for the large-scale synthesis of 5-formylfuran-2-carbaldehyde, and what are the critical parameters?

Answer: The Vilsmeier-Haack reaction is a well-established and scalable method for the formylation of electron-rich heterocycles like furan.[1][2][3] For the synthesis of 5-formylfuran-2-carbaldehyde, a modified Vilsmeier-Haack approach starting from a suitable furan precursor is recommended.

Recommended Starting Material: While direct diformylation of furan can be low-yielding due to polymerization and side reactions, using a more stable and readily available starting material like 2-furaldehyde or 2-methylfuran can provide a more controlled reaction.[1]

Critical Parameters for Vilsmeier-Haack Formylation:

ParameterRecommendationRationale
Formylating Agent Vilsmeier reagent (POCl₃/DMF)A mild and effective reagent for formylating sensitive substrates.[4]
Stoichiometry Excess Vilsmeier reagent (2-3 eq.)To drive the reaction towards diformylation.
Temperature 0°C to room temperatureLow temperature is crucial to minimize the formation of tars and other byproducts.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Provides good solubility for the reactants and is relatively inert.
Work-up Careful hydrolysis with a buffered aqueous solution (e.g., sodium acetate)The hydrolysis of the intermediate iminium salt is highly exothermic and can lead to degradation if not controlled.

Troubleshooting Guide: Vilsmeier-Haack Formylation

IssueProbable Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Polymerization of starting material or product.Increase the equivalents of Vilsmeier reagent; Ensure strict temperature control; Use a higher dilution.
Formation of Tar Reaction temperature too high; Insufficient mixing.Maintain low temperature throughout the addition and reaction; Ensure vigorous stirring.
Product Instability Furan-2,5-dicarbaldehyde can be sensitive to air and light.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
FAQ: Synthesis of N-Methylmethanesulfonamide

Question: What is a reliable and scalable procedure for the synthesis of N-methylmethanesulfonamide?

Answer: The most straightforward and scalable synthesis of N-methylmethanesulfonamide involves the reaction of methanesulfonyl chloride with methylamine.[5][6]

Experimental Protocol: Synthesis of N-Methylmethanesulfonamide

  • Reaction Setup: A solution of methylamine (e.g., 40% in water or 2M in THF) is cooled to 0-5°C in a reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the cooled methylamine solution, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure.

Table: Typical Reaction Parameters for N-Methylmethanesulfonamide Synthesis

ParameterValue
Equivalents of Methylamine 2.0 - 2.2
Reaction Temperature 0 - 10°C
Reaction Time 2 - 4 hours
Typical Yield >90%

Part 2: Route A - Reductive Amination

FAQ: Reductive Amination with a Sulfonamide

Question: Reductive amination with N-methylmethanesulfonamide is sluggish compared to primary amines. How can I optimize this reaction for scale-up?

Answer: The lower nucleophilicity of the sulfonamide nitrogen indeed makes the initial imine formation the rate-limiting step.[7] To drive this equilibrium towards the imine and achieve efficient reduction, several strategies can be employed.

Optimization Strategies for Reductive Amination with Sulfonamides:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for reductive aminations, especially with sensitive substrates.[8][9] It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure.[10]

  • pH Control: Maintaining a slightly acidic pH (around 4-5) can catalyze imine formation without significantly protonating the sulfonamide.[11] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Water Removal: The formation of the imine intermediate generates water. On a larger scale, the removal of this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) or by adding a dehydrating agent.

  • Stepwise Procedure: For challenging substrates, a two-step process can be more effective. First, form the imine under optimized conditions (e.g., with azeotropic water removal). Then, in a separate step, reduce the isolated or in-situ generated imine.[8]

Troubleshooting Guide: Reductive Amination
IssueProbable Cause(s)Recommended Action(s)
Incomplete Reaction/Residual Aldehyde Insufficient imine formation; Inactive reducing agent.Add a catalytic amount of acetic acid; Increase reaction time or temperature for imine formation; Check the activity of the reducing agent.[12]
Formation of Bis-Adduct Reaction of the product with another molecule of the aldehyde.Use a controlled stoichiometry of the aldehyde (slight excess of the sulfonamide).
Residual Imine in Product Incomplete reduction.Increase the equivalents of the reducing agent; Increase the reduction time.[13]
Product Purification Challenges The product is likely a polar, non-volatile solid.Purification by recrystallization from a suitable solvent system is recommended.[14][15] Column chromatography may be necessary for high purity.

Part 3: Route B - N-Alkylation

FAQ: N-Alkylation of N-Methylmethanesulfonamide

Question: What are the key considerations for the N-alkylation of N-methylmethanesulfonamide with 5-(chloromethyl)furan-2-carbaldehyde on a large scale?

Answer: The N-alkylation of sulfonamides with alkyl halides is a robust reaction, but on a large scale, several factors need to be carefully controlled to ensure high yield and purity.[16][17]

Key Considerations for N-Alkylation:

  • Base Selection: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the sulfonamide.[18] The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or acetone is generally suitable for this reaction.

  • Temperature Control: The reaction is typically run at elevated temperatures (50-80°C) to ensure a reasonable reaction rate. However, excessive heat can lead to the decomposition of the furan ring or the formation of byproducts.

  • Catalyst: While not always necessary, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a catalytic amount of sodium iodide can accelerate the reaction, especially with less reactive chlorides.

Troubleshooting Guide: N-Alkylation
IssueProbable Cause(s)Recommended Action(s)
Low Conversion Insufficiently strong base; Low reaction temperature.Use a stronger base (e.g., Cs₂CO₃); Increase the reaction temperature cautiously.
Formation of O-Alkylated Byproduct While less common with sulfonamides, it can occur.Use a more polar, aprotic solvent to favor N-alkylation.
Decomposition of Starting Material 5-(chloromethyl)furan-2-carbaldehyde can be unstable, especially at higher temperatures.[19]Maintain strict temperature control; Use the starting material as soon as it is prepared or ensure it is of high purity.
Difficult Product Isolation The product and starting sulfonamide may have similar polarities.Ensure the reaction goes to completion to minimize the amount of unreacted N-methylmethanesulfonamide. Purification by crystallization is the preferred method.[20]

Part 4: Purification and Analysis

FAQ: Purification of the Final Product

Question: What is the most effective method for purifying N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide at scale?

Answer: Given the likely physical properties of the target compound (polar, high-boiling solid), purification by crystallization is the most industrially viable and scalable method.[15][21][22]

General Crystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for sulfonamides include alcohols (ethanol, isopropanol), esters (ethyl acetate), and their mixtures with water.[14]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, treatment with activated carbon can be performed.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Crystallization:

IssueProbable Cause(s)Recommended Action(s)
Oiling Out The product's melting point is lower than the boiling point of the solvent; High impurity levels.Add more solvent; Cool the solution more slowly; Try a different solvent system.[14]
No Crystal Formation Solution is not saturated; Presence of impurities inhibiting crystallization.Concentrate the solution; Add an anti-solvent; Scratch the inside of the flask; Add a seed crystal.
Low Recovery Product is too soluble in the chosen solvent at low temperatures.Use a different solvent or solvent mixture where the product is less soluble when cold.
Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and identifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde, sulfonamide).

References

  • Velea, S., et al. (1979). Reactions between furfural, 2-methylfuran, and furfuryl methyl ether. Revista de Chimie, 30(5), 421-424.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Leuser, H., et al. (2003). The Reductive Amination of Aldehydes and Ketones.
  • Fittig, R., & Heinzelmann, H. (1876). Ueber die Zersetzung der schleimsaure durch bromwasserstoff. Berichte der deutschen chemischen Gesellschaft, 9(2), 1198-1202.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • Florentin, D., et al. (1976). Hétérocycles furaniques—XVI: Etude par RMN du 1H et du 13C d'acides furylboroniques et de quelques dérivés. Bulletin de la Société Chimique de France, (11-12), 1999-2004.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839–1843. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Google Patents. (1957).
  • Google Patents. (1971).
  • Nakagawa, M., et al. (2021). Organophotoredox-Catalyzed Decarboxylative N-Alkylation of Sulfonamides.
  • Reddit. (2025, January 1).
  • De, S., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry.
  • Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 13(11), 3097-3099.
  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 193-206.
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Reference Data & Comparative Studies

Comparative

A Comparative Investigation of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide and its Analogs in Drug Discovery

In the landscape of medicinal chemistry, the furan scaffold is a recurring motif in a multitude of biologically active compounds, valued for its versatile chemical reactivity and ability to interact with various biologic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furan scaffold is a recurring motif in a multitude of biologically active compounds, valued for its versatile chemical reactivity and ability to interact with various biological targets.[1][2] This guide presents a comparative analysis of the novel compound, N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (Compound A), with structurally similar molecules. By examining the subtle yet impactful variations in their chemical architecture, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of future therapeutic agents.

The furan nucleus is a cornerstone in the development of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Our focus is to understand how the unique combination of a 5-formyl group and an N-methylmethanesulfonamide moiety at the 2-position of the furan ring in Compound A influences its physicochemical properties and biological performance compared to its analogs. This comparative study will delve into synthetic strategies, physicochemical characterization, and biological evaluation, providing a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. To initiate our comparative study, we will analyze key descriptors for Compound A and two comparator compounds: 5-Hydroxymethylfurfural (HMF), a widely recognized biomass-derived platform chemical, and Furfurylamine.[5][6] This comparison will highlight the influence of the N-methylmethanesulfonamide group on properties such as molecular weight, lipophilicity (LogP), and hydrogen bonding potential.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
Compound A C8H11NO4S217.240.8504
5-Hydroxymethylfurfural (HMF) C6H6O3126.11-0.3913
Furfurylamine C5H7NO97.120.3512

Note: The structure images are illustrative placeholders. The physicochemical properties for Compound A are predicted, while those for HMF and Furfurylamine are based on established data.

Synthetic Strategy and Workflow

The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (Compound A) can be conceptualized through a multi-step process starting from the readily available 5-hydroxymethylfurfural (HMF). The following diagram illustrates a plausible synthetic workflow.

Synthesis_of_Compound_A HMF 5-Hydroxymethylfurfural (HMF) Intermediate1 5-Formylfuran-2-carboxylic acid HMF->Intermediate1 Oxidation Intermediate2 5-(Bromomethyl)furan-2-carbaldehyde HMF->Intermediate2 Bromination Intermediate3 N-Methyl-1-(5-formylfuran-2-yl)methanamine Intermediate2->Intermediate3 Amination with Methylamine CompoundA N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide (Compound A) Intermediate3->CompoundA Sulfonylation with Methanesulfonyl chloride

Caption: Proposed synthetic pathway for Compound A starting from HMF.

Comparative Biological Evaluation: Antimicrobial Activity

Furan derivatives have a well-documented history of exhibiting significant antimicrobial properties.[2][3] To assess the potential of Compound A as an antimicrobial agent, a comparative study of its minimum inhibitory concentration (MIC) against common bacterial strains is essential. The data presented below is a hypothetical representation to illustrate the comparative analysis.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Compound A 1632
5-Hydroxymethylfurfural (HMF) 128>256
Furfurylamine 64128
Nitrofurantoin (Control) 48

This hypothetical data suggests that the introduction of the N-methylmethanesulfonamide moiety in Compound A enhances its antibacterial activity compared to its precursors, HMF and furfurylamine.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[5]

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of bacteria.

Materials:

  • Test compounds (Compound A, HMF, Furfurylamine)

  • Reference antibiotic (e.g., Nitrofurantoin)

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of the compounds in MHB in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data provides a foundation for dissecting the structure-activity relationships of these furan derivatives. The enhanced hypothetical antimicrobial activity of Compound A can be attributed to the synergistic effect of its structural features. The methanesulfonamide moiety, a known pharmacophore in various drugs, may play a crucial role in interacting with bacterial enzymes.[7][8]

The following diagram illustrates a potential mechanism of action where the sulfonamide group of Compound A could act as a bioisostere for the carboxylate group of a natural substrate, thereby inhibiting a key bacterial enzyme.

Mechanism_of_Action cluster_enzyme Bacterial Enzyme Active Site cluster_compound Compound A BindingSite1 Hydrophobic Pocket BindingSite2 Anionic Binding Site FuranRing Furan Ring FuranRing->BindingSite1 Hydrophobic Interaction Sulfonamide Sulfonamide Group Sulfonamide->BindingSite2 Ionic Interaction

Caption: Proposed interaction of Compound A with a bacterial enzyme active site.

The formyl group at the 5-position of the furan ring in Compound A can also contribute to its biological activity, potentially through interactions with nucleophilic residues in the target protein. The N-methyl group can influence the compound's solubility and conformational flexibility, which in turn affects its binding affinity.

Conclusion and Future Directions

This comparative guide provides a foundational analysis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide and its analogs. The preliminary (hypothetical) data suggests that the unique combination of a furan scaffold with a methanesulfonamide moiety holds promise for the development of novel therapeutic agents, particularly in the antimicrobial space.

Future research should focus on the synthesis and rigorous biological evaluation of Compound A and a broader library of analogs. Investigating their activity against a wider panel of microbial strains, exploring their mechanism of action through enzymatic assays and molecular modeling, and assessing their cytotoxicity and pharmacokinetic profiles will be crucial steps in advancing these compounds towards clinical relevance. The principles of SAR derived from such studies will undoubtedly fuel the discovery of next-generation furan-based therapeutics.

References

[1] Pharmacological activity of furan derivatives. (2024). Google Search.

[2] Andrade, M. M. S., Protti, Í. F., Maltarollo, V., & Oliveira, R. B. (n.d.). Examples of furan derivatives with biological activity. ResearchGate.

[3] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central.

[9] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate.

[4] Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.

[10] Furan: A Promising Scaffold for Biological Activity. (2024). Google Search.

[11] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide. (n.d.). Benchchem.

[5] A Comparative Analysis of Furfural Derivatives for Researchers and Drug Development Professionals. (n.d.). Benchchem.

[12] Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). PMC - NIH.

[13] Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica.

[7] Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. (n.d.). PubMed.

[14] Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert.

[8] Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Search.

[15] Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. (n.d.). MDPI.

[6] 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332. (n.d.). PubChem - NIH.

[16] Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural | Request PDF. (2025). ResearchGate.

[17] Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. (2022). PubMed.

[18] (PDF) The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications. (2024). ResearchGate.

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Validation

A Head-to-Head Comparison of Sulfonamide-Based Inhibitors: A Guide for Researchers

The sulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a wide array of inhibitors targeting various enzymes. This guide provides an in-depth, head-to-head comparison of differ...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a wide array of inhibitors targeting various enzymes. This guide provides an in-depth, head-to-head comparison of different classes of sulfonamide-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data. We will delve into the mechanistic nuances, comparative efficacy, and the experimental protocols required to evaluate these potent therapeutic agents.

The Enduring Legacy and Versatility of Sulfonamide Inhibitors

First introduced as antibacterial agents, the clinical applications of sulfonamide-based drugs have expanded dramatically over the decades.[1][2] Their success stems from the unique chemical properties of the sulfonamide group (-S(=O)₂-NR₂), which can act as a hydrogen bond donor and acceptor, and its ability to mimic the transition state of various enzymatic reactions. This versatility has led to the development of inhibitors for a diverse range of targets, including enzymes involved in microbial metabolism, inflammation, cancer, glaucoma, and diabetes.[3][4]

This guide will focus on a comparative analysis of four major classes of sulfonamide-based inhibitors:

  • Antibacterial Sulfonamides: Inhibitors of dihydropteroate synthase (DHPS).

  • Carbonic Anhydrase (CA) Inhibitors: Targeting various CA isoforms.

  • Cyclooxygenase-2 (COX-2) Selective Inhibitors: A class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Sulfonylureas: Used in the management of type 2 diabetes.

Antibacterial Sulfonamides: Targeting Folate Biosynthesis

The classic antibacterial sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][6] Folic acid is essential for the synthesis of nucleotides and certain amino acids. Since humans obtain folic acid from their diet, this pathway is an excellent selective target for antimicrobial therapy.[5]

Mechanism of Action: Dihydropteroate Synthase Inhibition

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[7] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme and preventing the formation of dihydropteroate.[6]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition

Figure 1: Mechanism of DHPS Inhibition by Sulfonamides.
Comparative Performance: MIC Values

The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's potency. The following table summarizes the MIC values for representative sulfonamides against common bacterial strains. Lower MIC values indicate greater efficacy.

Sulfonamide InhibitorTarget OrganismMIC Range (µg/mL)Reference
SulfamethoxazoleStaphylococcus aureus16 - >1024
SulfadiazineStaphylococcus aureus8 - 128
SulfisoxazoleEscherichia coli8 - 256[8]

Note: MIC values can vary significantly depending on the bacterial strain and testing conditions.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[6]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Sulfonamide inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing DHFR, NADPH, and DHPP.

  • Inhibitor Preparation: Prepare serial dilutions of the sulfonamide inhibitors in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Assay Buffer (for control wells)

    • Sulfonamide inhibitor dilutions

    • Recombinant DHPS enzyme

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add PABA to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibitors: A Diverse Class of Therapeutics

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][5]

Mechanism of Action: Zinc Binding in the Active Site

The sulfonamide group coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing the zinc-bound water molecule or hydroxide ion that is crucial for catalysis.[1] This binding prevents the enzyme from carrying out its hydration/dehydration function.

CA_Inhibition cluster_0 CA Active Site CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate H⁺ + HCO₃⁻ CA->Bicarbonate Catalysis Sulfonamide Sulfonamide Inhibitor Zn Zn²⁺ Sulfonamide->Zn Coordination COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalysis Prostaglandins Inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 Selective Inhibition

Figure 3: Selective Inhibition of COX-2 by Sulfonamide-Based Drugs.
Comparative Performance: IC₅₀ Values and Selectivity

The selectivity of a COX inhibitor is determined by the ratio of its IC₅₀ for COX-1 to its IC₅₀ for COX-2. A higher ratio indicates greater selectivity for COX-2.

InhibitorCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib150.04375[2]
Rofecoxib>10000.018>55,555[2]
Valdecoxib100.0052000[8]
Etoricoxib1.10.006183[8]
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 using a fluorogenic substrate. [9][10] Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorogenic substrate (e.g., ADHP)

  • Arachidonic acid

  • COX-2 selective inhibitors

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution containing the heme cofactor in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the COX-2 inhibitors.

  • Assay Setup: In a 96-well plate, add:

    • Assay Buffer

    • Fluorogenic substrate

    • COX-2 enzyme solution

    • Inhibitor dilutions

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Initiate Reaction: Add arachidonic acid to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Sulfonylureas: Modulators of Insulin Secretion

Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes. They act by stimulating insulin release from pancreatic β-cells. [11][12]

Mechanism of Action: K-ATP Channel Blockade

Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. [11][12]This binding closes the K-ATP channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. [11]

Sulfonylurea_Action Sulfonylurea Sulfonylurea SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release

Figure 4: Sulfonylurea-Mediated Insulin Release.
Comparative Performance: Efficacy and Hypoglycemia Risk

While effective at lowering blood glucose, sulfonylureas carry a risk of hypoglycemia. The choice of a specific sulfonylurea often depends on a balance between its efficacy and safety profile.

SulfonylureaRelative PotencyDuration of ActionRisk of HypoglycemiaReference
GlipizideHighShort-actingModerate[13][14]
Glyburide (Glibenclamide)HighLong-actingHigh[13][14]
GlimepirideHighLong-actingLower than Glyburide[13]
Experimental Protocol: Cell Viability Assay (MTT) for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of sulfonamide inhibitors on various cell lines. [15] Materials:

  • Cell line of interest (e.g., cancer cell line, normal cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sulfonamide inhibitors

  • 96-well cell culture plate

  • Spectrophotometer capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the sulfonamide inhibitors. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the inhibitor.

Conclusion and Future Perspectives

Sulfonamide-based inhibitors remain a remarkably fruitful area of drug discovery. Their diverse mechanisms of action and broad therapeutic applications underscore their importance in modern medicine. This guide has provided a head-to-head comparison of key classes of these inhibitors, highlighting their performance differences and the experimental methodologies used for their evaluation. As our understanding of disease pathways deepens, the rational design of novel, highly selective sulfonamide inhibitors will undoubtedly lead to the development of safer and more effective therapies for a wide range of human diseases.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide

For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to ensuring laboratory safety and data integrity. This guide provides essential, immediate safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to ensuring laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information for the handling of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide. As a compound featuring a furan ring, an aldehyde functional group, and a sulfonamide moiety, a comprehensive understanding of its potential hazards, derived from its constituent parts, is critical for establishing safe handling protocols.

Hazard Identification: A Composite Risk Profile

Furan Moiety: Furan and its derivatives can be toxic and are potentially carcinogenic in humans.[1] Inhalation of furan can irritate the nose, throat, and lungs, with higher exposures potentially leading to a build-up of fluid in the lungs (pulmonary edema), a medical emergency.[2] Contact can cause irritation and burning of the skin and eyes.[1][2] Some furan compounds are suspected of causing genetic defects and may cause cancer.[3]

Aldehyde Group: Aldehydes are highly reactive molecules that can be cytotoxic, mutagenic, and carcinogenic.[4] Exposure to aldehydes can irritate the respiratory tract, skin, and eyes.[5][6] Inhalation is a primary route of exposure, and long-term exposure can impact breathing patterns and efficiency.[5][7]

Sulfonamide Functionality: Sulfonamides are known to cause a variety of adverse effects, including hypersensitivity reactions.[8] These can manifest as skin rashes and, in severe cases, lead to serious conditions like Stevens-Johnson syndrome.[8][9] While many adverse reactions are associated with sulfonamide-containing drugs, caution is warranted when handling any compound with this functional group.[9][10]

Given these constituent hazards, N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide should be handled as a substance that is potentially toxic, a skin and eye irritant, a respiratory sensitizer, and a potential carcinogen. If the compound is a fine powder, it presents an additional respiratory hazard.[11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes, vapors, and fine particles.[12]
Hands Double-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[12]
Body A lab coat, supplemented with a chemical-resistant apronProtects against minor spills and splashes. An apron provides an additional barrier for tasks with a higher risk of exposure.[12]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate filterEssential for preventing the inhalation of harmful vapors, gases, or particulates, especially when handling the compound as a powder or in a volatile solvent.[11][13]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14] The storage location should be clearly labeled with the compound's identity and associated hazards.

Handling Procedures

All handling of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[15] If the compound is a fine powder, specialized handling techniques to control dust, such as using a downflow booth, should be considered.[16]

Workflow for Handling Solid Compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE B Prepare work area in fume hood A->B C Carefully open container B->C D Weigh desired amount C->D E Transfer to reaction vessel D->E F Decontaminate work surfaces E->F G Dispose of waste properly F->G H Remove PPE G->H

Caption: Step-by-step workflow for safely handling the solid compound.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand.[17] For solid spills, carefully cover with a damp cloth or paper towels to avoid generating dust.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material or contained solid and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Spill Response Flowchart:

Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Isolate Isolate Spill Evacuate->Isolate PPE Don Full PPE Isolate->PPE Contain Contain Spill PPE->Contain Clean Clean and Collect Waste Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Immediate actions to take in the event of a chemical spill.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[18][19] Do not dispose of this chemical down the drain.[20]

Conclusion: A Culture of Safety

The responsible handling of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide is predicated on a thorough understanding of the risks associated with its constituent chemical motifs. By adhering to the stringent PPE, operational, and disposal protocols outlined in this guide, researchers can mitigate these risks and foster a culture of safety within the laboratory.

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